
N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-8-quinolinesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-8-quinolinesulfonamide, also known as KMUP-1, is a novel compound that has been extensively studied for its potential therapeutic applications. This compound is a sulfonamide derivative of 8-quinoline and has been found to possess a wide range of biological activities. In
作用機序
The exact mechanism of action of N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-8-quinolinesulfonamide is not fully understood. However, it has been proposed that this compound exerts its biological effects by inhibiting the activity of various enzymes and signaling pathways. For example, this compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2) and nuclear factor kappa B (NF-κB), both of which are involved in the inflammatory response.
Biochemical and Physiological Effects:
This compound has been found to have a wide range of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α). This compound has also been found to have anti-cancer properties by inducing apoptosis in cancer cells. In addition, this compound has been found to improve glucose uptake and insulin sensitivity in diabetic animals. This compound has also been found to have a protective effect on the cardiovascular system by reducing oxidative stress and inflammation.
実験室実験の利点と制限
One of the advantages of using N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-8-quinolinesulfonamide in lab experiments is its wide range of biological activities. This makes it a versatile compound that can be used to study various biological processes. Another advantage is its relatively low toxicity, which makes it a safer alternative to other compounds with similar biological activities. However, one limitation of using this compound in lab experiments is its limited solubility in water, which can make it difficult to administer in certain experiments.
将来の方向性
There are several future directions for the study of N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-8-quinolinesulfonamide. One direction is to further explore its anti-inflammatory properties and its potential use as a treatment for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Another direction is to investigate its neuroprotective properties and its potential use as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, the potential use of this compound as a chemotherapeutic agent for cancer treatment should be further explored. Finally, the development of more soluble analogs of this compound could improve its potential as a therapeutic agent.
合成法
N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-8-quinolinesulfonamide can be synthesized by reacting 3-acetyl-2-methyl-1-benzofuran-5-amine with 8-quinolinesulfonyl chloride in the presence of a base such as triethylamine. The reaction yields this compound as a white solid with a melting point of 275-277°C.
科学的研究の応用
N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-8-quinolinesulfonamide has been extensively studied for its potential therapeutic applications. It has been found to possess anti-inflammatory, anti-cancer, anti-diabetic, and neuroprotective properties. This compound has also been found to have a protective effect on the cardiovascular system and to improve cognitive function.
特性
分子式 |
C20H16N2O4S |
|---|---|
分子量 |
380.4 g/mol |
IUPAC名 |
N-(3-acetyl-2-methyl-1-benzofuran-5-yl)quinoline-8-sulfonamide |
InChI |
InChI=1S/C20H16N2O4S/c1-12(23)19-13(2)26-17-9-8-15(11-16(17)19)22-27(24,25)18-7-3-5-14-6-4-10-21-20(14)18/h3-11,22H,1-2H3 |
InChIキー |
RKADSYDXZOXMTL-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=C(O1)C=CC(=C2)NS(=O)(=O)C3=CC=CC4=C3N=CC=C4)C(=O)C |
正規SMILES |
CC1=C(C2=C(O1)C=CC(=C2)NS(=O)(=O)C3=CC=CC4=C3N=CC=C4)C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Methyl-5-[(phenylsulfonyl)amino]-1-benzofuran-3-carboxylic acid](/img/structure/B280729.png)
![5-{[(4-Ethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylic acid](/img/structure/B280731.png)

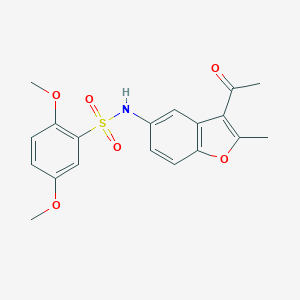

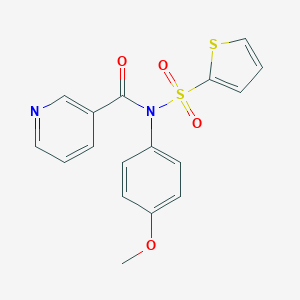
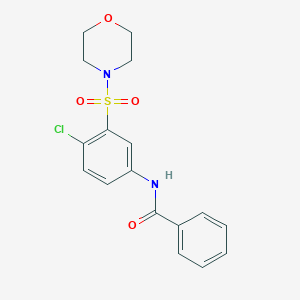
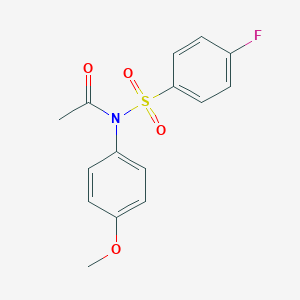

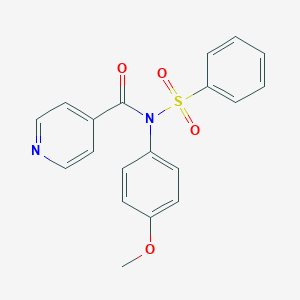

![5-{[(4-Fluoro-2-methylphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylic acid](/img/structure/B280747.png)
![N-(2-chlorophenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-4-sulfonamide](/img/structure/B280751.png)

